molecular formula C54H54Cl2P2Ru B3334563 Chloro[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl](P-cymene)ruthenium(II) chloride CAS No. 944451-26-7

Chloro[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl](P-cymene)ruthenium(II) chloride

Cat. No.: B3334563
CAS No.: 944451-26-7
M. Wt: 936.9 g/mol
InChI Key: RDVYAXZMACLMGN-UHFFFAOYSA-L
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Description

Chloro[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl](P-cymene)ruthenium(II) chloride is a useful research compound. Its molecular formula is C54H54Cl2P2Ru and its molecular weight is 936.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 936.212121 g/mol and the complexity rating of the compound is 886. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the C-H bond in organic molecules . The compound acts as a catalyst in the activation of these bonds, which is a critical step in many chemical reactions .

Mode of Action

The compound interacts with its target through a process known as C-H bond activation . This involves the breaking of a C-H bond and the formation of a new bond with the ruthenium atom in the compound . The compound can also react with arylimines to produce stable cyclometallated ruthenium(II) complexes .

Biochemical Pathways

The activation of C-H bonds by this compound can affect a variety of biochemical pathways. The exact pathways affected would depend on the specific organic molecules that are being targeted. The ability to activate c-h bonds is a key feature in many chemical transformations, including those involved in the synthesis of pharmaceuticals and other biologically active compounds .

Result of Action

The activation of C-H bonds by this compound can lead to the formation of new compounds with different properties. For example, the reaction of the compound with arylimines leads to the formation of stable cyclometallated ruthenium(II) complexes . These complexes can have a variety of uses in further chemical reactions.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the presence of other chemicals in the reaction environment can affect the compound’s ability to activate C-H bonds . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature and pH .

Properties

CAS No.

944451-26-7

Molecular Formula

C54H54Cl2P2Ru

Molecular Weight

936.9 g/mol

IUPAC Name

chlororuthenium(1+);[1-(2-diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;chloride

InChI

InChI=1S/C44H40P2.C10H14.2ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-8(2)10-6-4-9(3)5-7-10;;;/h1-12,19-26,29-32H,13-18,27-28H2;4-8H,1-3H3;2*1H;/q;;;;+2/p-2

InChI Key

RDVYAXZMACLMGN-UHFFFAOYSA-L

SMILES

CC1=CC=C(C=C1)C(C)C.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru]Cl

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].Cl[Ru+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloro[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl](P-cymene)ruthenium(II) chloride
Reactant of Route 2
Reactant of Route 2
Chloro[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl](P-cymene)ruthenium(II) chloride
Reactant of Route 3
Reactant of Route 3
Chloro[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl](P-cymene)ruthenium(II) chloride
Reactant of Route 4
Chloro[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl](P-cymene)ruthenium(II) chloride
Reactant of Route 5
Reactant of Route 5
Chloro[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl](P-cymene)ruthenium(II) chloride
Reactant of Route 6
Reactant of Route 6
Chloro[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl](P-cymene)ruthenium(II) chloride

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